Welcome to the BenchChem Online Store!
molecular formula C13H14ClNS B1588839 N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine CAS No. 69061-17-2

N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine

Cat. No. B1588839
M. Wt: 251.78 g/mol
InChI Key: KEOKHDKWKYGPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05516910

Procedure details

contacting the N-(2-chlorobenzyl)-2,2-dioxo-1,2,3-oxathiazolidine with thienyllithium to give N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine, and
Name
N-(2-chlorobenzyl)-2,2-dioxo-1,2,3-oxathiazolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[CH2:4][N:5]1[CH2:9][CH2:8]OS1(=O)=O.[S:16]1[CH:20]=[CH:19][CH:18]=[C:17]1[Li]>>[Cl:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[CH2:4][NH:5][CH2:9][CH2:8][C:17]1[S:16][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
N-(2-chlorobenzyl)-2,2-dioxo-1,2,3-oxathiazolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(CN2S(OCC2)(=O)=O)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)[Li]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CNCCC=2SC=CC2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.